molecular formula C22H20FNO2 B2533940 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide CAS No. 1396883-73-0

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide

Cat. No. B2533940
CAS RN: 1396883-73-0
M. Wt: 349.405
InChI Key: ICBICUDMLRWXIM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a biphenyl group, a hydroxypropyl group, and a fluorobenzamide group . The biphenyl group consists of two benzene rings connected by a single bond . The hydroxypropyl group is a common functional group in organic chemistry, consisting of a propyl group with a hydroxyl (-OH) substituent. The fluorobenzamide group consists of a benzene ring attached to an amide group with a fluorine atom.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl component would likely contribute to the rigidity of the molecule, while the hydroxypropyl and fluorobenzamide groups could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The presence of the hydroxypropyl and fluorobenzamide groups could make it reactive towards certain reagents or conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Imaging and Diagnostics

Compounds with structural similarities to N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-fluorobenzamide have been extensively used in imaging and diagnostics. For example, the compound [(18)F]p-MPPF, utilized in PET imaging to study the 5-HT(1A) receptor distribution in the human brain, demonstrates the application of such compounds in neuroimaging and the evaluation of receptor binding potentials (Passchier et al., 2000). Similarly, 18F-ISO-1, a cellular proliferation marker, highlights the potential of these compounds in assessing tumor proliferation and contributing to oncological diagnostics (Dehdashti et al., 2013).

Neurological Disorders

In the context of neurological disorders, compounds like 123I-FP-CIT have been used to differentiate between dementia with Lewy bodies and Alzheimer’s disease, showcasing the diagnostic utility of such compounds in neurodegenerative diseases (Shimizu et al., 2015). This application is critical for improving the accuracy of diagnoses and tailoring patient management strategies.

Metabolic and Pharmacokinetic Studies

The study of the metabolism and elimination of similar compounds in humans provides insights into their pharmacokinetic properties, contributing to the development of drugs with optimal absorption, distribution, metabolism, and excretion characteristics. For instance, the research on the metabolism and elimination of methyl, iso-, and n-butyl paraben in human urine after single oral dosage elucidates how these compounds are processed in the body, highlighting the importance of such studies in understanding compound behavior and safety (Moos et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of its potential applications .

properties

IUPAC Name

4-fluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2/c1-22(26,15-24-21(25)18-9-13-20(23)14-10-18)19-11-7-17(8-12-19)16-5-3-2-4-6-16/h2-14,26H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBICUDMLRWXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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